molecular formula C22H24N4O2 B10992609 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B10992609
M. Wt: 376.5 g/mol
InChI Key: ZYRHDSLHQQEIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a chromenyl group and a triazolylmethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.

    Attachment of the Triazolylmethylphenyl Group: The triazolylmethylphenyl group can be introduced through a nucleophilic substitution reaction, where a triazole derivative reacts with a halogenated phenyl compound.

    Coupling Reaction: The final step involves coupling the chromenyl intermediate with the triazolylmethylphenyl group using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones or hydroxy derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the triazole ring, in particular, is indicative of possible antifungal, antibacterial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be a key aspect of its mechanism in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-phenylacetamide: Lacks the triazole ring, which may reduce its biological activity.

    N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Lacks the chromenyl group, which may affect its chemical reactivity and stability.

Uniqueness

The combination of the chromenyl group and the triazolylmethylphenyl group in 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide makes it unique

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H24N4O2/c1-22(2)10-9-18-11-17(5-8-20(18)28-22)12-21(27)25-19-6-3-16(4-7-19)13-26-15-23-14-24-26/h3-8,11,14-15H,9-10,12-13H2,1-2H3,(H,25,27)

InChI Key

ZYRHDSLHQQEIFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.